molecular formula C33H60O4 B14376107 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol CAS No. 89595-74-4

25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol

Cat. No.: B14376107
CAS No.: 89595-74-4
M. Wt: 520.8 g/mol
InChI Key: BBPPLYJQOHQXIX-UHFFFAOYSA-N
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Description

25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is a complex organic compound characterized by its long carbon chain and phenyl group with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol typically involves multi-step organic reactions. One common approach is the alkylation of 3,5-dimethoxybenzene with a suitable alkyl halide, followed by subsequent functional group transformations to introduce the diol functionality at the 9,10 positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol, sodium hydride in DMF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl ring can also participate in π-π interactions, affecting the compound’s binding affinity to various receptors.

Comparison with Similar Compounds

Similar Compounds

    25-(3,5-Dimethoxyphenyl)pentacosane: Lacks the diol functionality, making it less reactive in certain chemical reactions.

    25-(3,4-Dimethoxyphenyl)pentacosane-9,10-diol: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

    25-(3,5-Dimethoxyphenyl)hexacosane-9,10-diol: Longer carbon chain, which may affect its solubility and reactivity.

Uniqueness

25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is unique due to its specific substitution pattern and the presence of diol groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields of research.

Properties

CAS No.

89595-74-4

Molecular Formula

C33H60O4

Molecular Weight

520.8 g/mol

IUPAC Name

25-(3,5-dimethoxyphenyl)pentacosane-9,10-diol

InChI

InChI=1S/C33H60O4/c1-4-5-6-7-18-21-24-32(34)33(35)25-22-19-16-14-12-10-8-9-11-13-15-17-20-23-29-26-30(36-2)28-31(27-29)37-3/h26-28,32-35H,4-25H2,1-3H3

InChI Key

BBPPLYJQOHQXIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC)O)O

Origin of Product

United States

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